1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
Description
1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a pyrazole-derived compound featuring a fluoro-substituted pyrazole core linked to a methanamine group. The pyrazole ring is substituted at the 1-position with an ethyl group and at the 5-position with a fluorine atom, while the methanamine moiety is further functionalized with a 2-furylmethyl group.
Properties
Molecular Formula |
C11H15ClFN3O |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN3O.ClH/c1-2-15-11(12)9(7-14-15)6-13-8-10-4-3-5-16-10;/h3-5,7,13H,2,6,8H2,1H3;1H |
InChI Key |
NXBPXSJUDRQVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=CO2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-ethyl-5-fluoro-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable leaving group on the pyrazole ring.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine with structurally analogous compounds identified in the evidence:
Structural and Functional Insights
Pyrazole Core Modifications: Fluorine vs. Chlorine: The target compound’s 5-fluoro substitution (vs. Ethyl vs. Trifluoroethyl: The ethyl group in the target compound offers simpler hydrophobicity, whereas trifluoroethyl (as in ) introduces strong electron-withdrawing effects, possibly altering reactivity or metabolic pathways.
Amine Side Chain Variations :
- Furylmethyl vs. Thienylmethyl : The furan ring (oxygen-containing) in the target compound improves solubility in polar solvents compared to sulfur-containing thienyl derivatives (e.g., ), which may exhibit higher lipophilicity.
- Dimethylpyrazole vs. Phenylpyrazole : Compounds like and incorporate additional aromatic systems, which could enhance stacking interactions but increase molecular weight and synthetic complexity.
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~290–310 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to heavier analogs like (323.81 g/mol).
Research Implications
- Biological Activity : Fluorinated pyrazoles (e.g., target compound, ) are often explored for kinase inhibition or antimicrobial activity due to fluorine’s electronegativity and metabolic stability.
- Agrochemical Potential: Analogous compounds (e.g., ) with chloro-substitutions are used in herbicides, suggesting the target compound could be optimized for similar applications.
- Synthetic Challenges : The trifluoroethyl group in requires specialized fluorination techniques, whereas the target compound’s ethyl group simplifies synthesis.
Biological Activity
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazole ring substituted with an ethyl and fluorine group, along with a furylmethyl side chain.
| Property | Value |
|---|---|
| Molecular Weight | 219.25 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN1C(=C(C=N1)C=O)F |
The biological activity of this compound can be attributed to its interaction with various molecular targets involved in key signaling pathways:
Anticancer Activity :
Research has shown that pyrazole derivatives can inhibit the growth of several cancer cell lines by targeting enzymes such as topoisomerase II and various kinases involved in cancer progression (e.g., EGFR, VEGFR) . The presence of the pyrazole moiety in the compound suggests potential antiproliferative effects against different types of cancer cells.
Antimicrobial and Anti-inflammatory Effects :
Studies indicate that pyrazole compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting biofilm formation . Additionally, they may modulate inflammatory pathways, reducing cytokine production and inflammation-related damage.
Case Studies
-
Anticancer Studies :
A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro. Compounds similar to this compound showed IC50 values in the micromolar range, indicating strong cytotoxicity . -
Antimicrobial Activity :
In another study, derivatives containing the pyrazole structure were tested against Gram-positive and Gram-negative bacteria. Results showed moderate to high inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents . -
Anti-inflammatory Activity :
The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in cellular models. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its utility in treating inflammatory conditions .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Moderate to high inhibition against bacteria | |
| Anti-inflammatory | Reduction in cytokine levels |
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
